スルホニルアニリン
Sulfonylanilines are a class of aromatic compounds characterized by the presence of a sulfoxide group attached to an aniline ring. These materials find applications in various industries, including pharmaceuticals and agrochemicals due to their structural diversity and potential biological activities. Structurally, these compounds typically feature a benzene ring substituted with an amino group (—NH2) and a sulfonyl group (—SO2R), where R can represent different alkyl or aryl groups. The functional groups on sulfonylanilines provide versatile chemical reactivity, enabling their use in the synthesis of other complex molecules. Additionally, certain sulfonylanilines exhibit specific biological properties such as antimicrobial and antifungal activities, making them promising candidates for developing new therapeutic agents. Their ability to interact with biological macromolecules through hydrogen bonding and π-π stacking further enhances their potential utility in drug design and development.

構造 | 化学名 | CAS | MF |
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2-[(4-amino-3-methoxyphenyl)sulp | 26672-22-0 | C9H13NO7S2 |
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2-((4-Amino-2,5-dimethoxyphenyl)sulfonyl)ethyl hydrogen sulfate | 26672-24-2 | C10H15NO8S2 |
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Benzenamine,4-[(difluoromethyl)sulfonyl]-N-ethyl-2-nitro- | 24933-34-4 | C9H10F2N2O4S |
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2-(4-aminobenzenesulfonyl)ethan-1-ol | 5246-58-2 | C8H11NO3S |
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Benzenamine,4-[(chlorophenylmethyl)sulfonyl]- | 81269-18-3 | C13H12ClNO2S |
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2-Methoxy-4-(methylsulfonyl)aniline | 41608-73-5 | C8H11NO3S |
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5-(1-Azepanyl)-2-(ethylsulfonyl)aniline | 1220033-67-9 | C14H22N2O2S |
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3-Chloro-4-methylsulfonylaniline | 23153-12-0 | C7H8ClNO2S |
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2-BROMO-4-METHANESULFONYLANILINE | 57946-90-4 | C7H8BrNO2S |
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4-(Oxolan-2-ylmethanesulfonyl)aniline | 1250946-19-0 | C11H15NO3S |
関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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